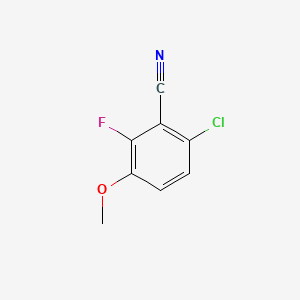

6-Chloro-2-fluoro-3-methoxybenzonitrile

Descripción general

Descripción

6-Chloro-2-fluoro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClFNO. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-methoxybenzonitrile typically involves the substitution reactions on a benzonitrile derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2-fluoro-3-methoxybenzonitrile undergoes chlorination in the presence of a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-fluoro-3-methoxybenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of 6-chloro-2-fluoro-3-methoxybenzaldehyde or 6-chloro-2-fluoro-3-methoxybenzoic acid.

Reduction: Formation of 6-chloro-2-fluoro-3-methoxybenzylamine.

Aplicaciones Científicas De Investigación

6-Chloro-2-fluoro-3-methoxybenzonitrile is utilized as a key intermediate in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its structure allows it to participate in diverse reactions such as:

- Nucleophilic Aromatic Substitution : The presence of both chloro and fluoro substituents makes this compound a suitable candidate for nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at the aromatic ring .

- Palladium-Catalyzed Reactions : This compound can be involved in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Such reactions can lead to the development of new pharmaceuticals and agrochemicals .

Biological Applications

Research indicates that compounds similar to this compound exhibit biological activities that are beneficial in medicinal chemistry:

- Anticancer Activity : Some studies have shown that derivatives of this compound can inhibit cancer cell proliferation, making them potential candidates for anticancer drug development .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as plasma kallikrein, which plays a role in blood coagulation and inflammation. This suggests potential therapeutic applications in treating conditions related to these pathways .

Case Studies and Research Findings

Several case studies highlight the utility of this compound in research:

- Catalytic Reactions : A study demonstrated that this compound could be effectively used in catalytic concerted reactions to synthesize functionalized aromatic compounds. The results indicated high yields and selectivity, showcasing its utility in developing complex molecules .

- Pharmaceutical Development : Research has shown that modifications of this compound can lead to novel drug candidates with improved efficacy against various diseases. For instance, structures derived from this compound have been evaluated for their pharmacological profiles, revealing promising results in preclinical studies .

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The chloro, fluoro, and methoxy substituents can influence the compound’s binding affinity and selectivity towards its molecular targets, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-2-fluoro-3-methoxybenzaldehyde

- 6-Chloro-2-fluoro-3-methoxybenzoic acid

- 6-Chloro-2-fluoro-3-methoxybenzylamine

Uniqueness

6-Chloro-2-fluoro-3-methoxybenzonitrile is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both chloro and fluoro groups enhances its reactivity in nucleophilic substitution reactions, while the methoxy group provides additional sites for oxidation and reduction reactions. This combination makes it a versatile intermediate in organic synthesis.

Actividad Biológica

6-Chloro-2-fluoro-3-methoxybenzonitrile (CAS Number: 1017777-72-8) is an organic compound that has garnered attention for its potential biological activities. With the molecular formula C8H5ClFNO and a molecular weight of 185.58 g/mol, this compound is structurally characterized by the presence of a chloro and fluoro substituent along with a methoxy group on a benzonitrile backbone . This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : As a sulfonamide derivative, it may inhibit enzymes such as carbonic anhydrase, which plays a crucial role in pH regulation and fluid balance in biological systems.

- Cell Signaling Modulation : Compounds with similar structures have been shown to influence cell signaling pathways, suggesting that this compound could affect gene expression and cellular metabolism through similar mechanisms.

- Binding Interactions : The presence of halogen atoms (chlorine and fluorine) may enhance the compound's binding affinity to specific biomolecules, potentially leading to altered enzyme activity and disrupted cellular processes.

Biological Activity

Research has indicated various biological activities associated with this compound:

Case Studies

Currently, detailed case studies specifically focusing on this compound are scarce. However, related compounds have been studied extensively:

- Cytotoxicity in Cancer Models : Research involving structurally similar compounds has demonstrated varying degrees of cytotoxicity against human cervical carcinoma (HeLa) cells, indicating potential pathways for further investigation into the effects of this compound on cancerous cells .

- Metabolic Pathway Interactions : Studies on related sulfonamide compounds have shown interactions with metabolic enzymes that could influence drug metabolism and efficacy. Understanding these interactions may provide insights into the pharmacokinetics of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-characterized; however, insights can be drawn from similar compounds:

- Absorption and Distribution : It is likely that this compound interacts with specific transporters or binding proteins, influencing its localization within cellular compartments.

- Metabolism : The potential for metabolic transformation exists, which could affect the compound's bioavailability and therapeutic efficacy. Further studies are needed to elucidate these pathways.

Propiedades

IUPAC Name |

6-chloro-2-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGPSVJVQWPCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281383 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-72-8 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.